molecular formula C6H6N2NaO5S B1583495 Sodium 4-Amino-3-nitrobenzenesulfonate CAS No. 5042-33-1

Sodium 4-Amino-3-nitrobenzenesulfonate

Cat. No.: B1583495
CAS No.: 5042-33-1
M. Wt: 241.18 g/mol
InChI Key: GJWMPULQPLRONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-Amino-3-nitrobenzenesulfonate is an organic compound with the molecular formula C6H5N2O5S.Na. It is characterized by the presence of amino, nitro, and sulfonate groups attached to a benzene ring. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in scientific research and industrial processes .

Scientific Research Applications

Sodium 4-Amino-3-nitrobenzenesulfonate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 4-Amino-3-nitrobenzenesulfonate may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-Amino-3-nitrobenzenesulfonate typically involves the sulfonation of nitrobenzene. One method includes the use of sodium tungstate as a catalyst and sulfur trioxide as the sulfonating agent. The reaction is carried out at temperatures between 80-120°C, followed by neutralization with an alkali and extraction .

Industrial Production Methods: In industrial settings, the production of this compound often employs oleum (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent. This method is advantageous as it avoids the production of large amounts of sulfuric acid byproducts and allows for the recycling of excess nitrobenzene .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-Amino-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid at low temperatures.

Major Products:

    Reduction: The major product is 4-Amino-3-aminobenzenesulfonate.

    Substitution: Depending on the coupling agent, various azo compounds can be formed.

Mechanism of Action

The mechanism of action of Sodium 4-Amino-3-nitrobenzenesulfonate involves its ability to participate in redox reactions and electrophilic substitution. The nitro group can undergo reduction, while the amino group can engage in various substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

    Sodium 3-Nitrobenzenesulfonate: Similar in structure but with the nitro group in the meta position.

    Sodium 4-Amino-3-chlorobenzenesulfonate: Similar but with a chlorine atom instead of a nitro group.

Uniqueness: Sodium 4-Amino-3-nitrobenzenesulfonate is unique due to the presence of both amino and nitro groups on the benzene ring, allowing it to participate in a broader range of chemical reactions compared to its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-Amino-3-nitrobenzenesulfonate involves the nitration of 4-Amino-benzenesulfonic acid followed by the conversion of the nitro group to a sodium salt.", "Starting Materials": [ "4-Amino-benzenesulfonic acid", "Nitric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Nitration of 4-Amino-benzenesulfonic acid by adding nitric acid dropwise to a solution of 4-Amino-benzenesulfonic acid in concentrated sulfuric acid at a temperature of 0-5°C.", "Step 2: The reaction mixture is then poured into ice-cold water and the resulting precipitate is filtered and washed with water.", "Step 3: The nitro group is then reduced to an amino group by adding sodium hydroxide to the nitro compound in water and heating the mixture to 80-90°C for several hours.", "Step 4: The resulting product is then filtered, washed with water, and dried to obtain Sodium 4-Amino-3-nitrobenzenesulfonate." ] }

CAS No.

5042-33-1

Molecular Formula

C6H6N2NaO5S

Molecular Weight

241.18 g/mol

IUPAC Name

sodium;4-amino-3-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);

InChI Key

GJWMPULQPLRONY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N.[Na]

5042-33-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-Amino-3-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-Amino-3-nitrobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 4-Amino-3-nitrobenzenesulfonate
Reactant of Route 4
Sodium 4-Amino-3-nitrobenzenesulfonate
Reactant of Route 5
Sodium 4-Amino-3-nitrobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 4-Amino-3-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.